molecular formula C5H10N2O2 B13301013 2-Amino-4-oxopentanamide

2-Amino-4-oxopentanamide

Cat. No.: B13301013
M. Wt: 130.15 g/mol
InChI Key: KYUAZCISVUVYNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of glycine Schiff base with alkylating agents under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex, which is then alkylated with CF3-CH2-I . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques. These methods are designed to ensure high yield and purity while minimizing waste and environmental impact. The use of specific catalysts and solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxopentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

2-Amino-4-oxopentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-oxopentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of the aspartate family of amino acids by inactivating homoserine dehydrogenase. This inhibition affects the production of methionine, isoleucine, and threonine, leading to a reduction in protein biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-oxopentanamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique chemical reactivity. This makes it particularly valuable in certain synthetic and biological applications where other compounds may not be as effective .

Properties

IUPAC Name

2-amino-4-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(8)2-4(6)5(7)9/h4H,2,6H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUAZCISVUVYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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